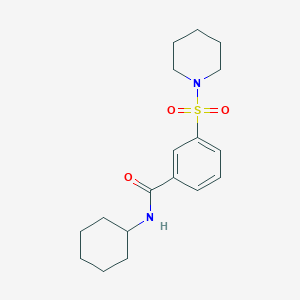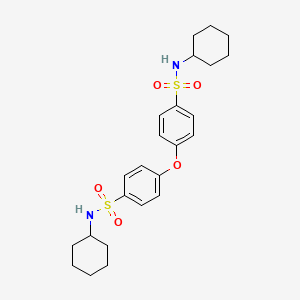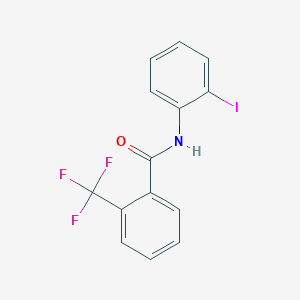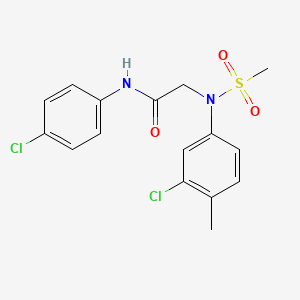![molecular formula C21H26N2O6S2 B3445420 4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3445420.png)
4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine
Overview
Description
4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine, commonly known as MBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBS is a white crystalline powder that is soluble in water and has a molecular weight of 558.68 g/mol. This compound is widely used in various fields of research, including biochemistry, pharmacology, and material science.
Mechanism of Action
MBS is a crosslinking agent that reacts with functional groups, such as amino and hydroxyl groups, present in polymers and proteins. The reaction between MBS and these functional groups results in the formation of covalent bonds, leading to the formation of a crosslinked network. The crosslinked network formed through MBS is known to exhibit improved mechanical and physical properties, making it a useful material in various applications.
Biochemical and Physiological Effects
MBS has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, MBS has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. However, further research is required to determine the efficacy of MBS as a cancer therapeutic agent.
Advantages and Limitations for Lab Experiments
MBS has several advantages as a crosslinking agent, including its high yield, low toxicity, and ability to crosslink a wide range of polymers and proteins. However, MBS has certain limitations, including its sensitivity to moisture and its tendency to yellow over time. Additionally, MBS is not suitable for use in certain applications, such as those involving high temperatures.
Future Directions
The use of MBS in scientific research is expected to continue to grow in the future. Some potential future directions for research involving MBS include:
1. The development of new MBS-based hydrogels with improved mechanical and physical properties for tissue engineering applications.
2. The investigation of the antimicrobial properties of MBS and its potential use as an antimicrobial agent in various applications.
3. The development of MBS-based materials for drug delivery applications.
4. The investigation of the potential of MBS as a cancer therapeutic agent in vivo.
Conclusion
In conclusion, MBS is a unique chemical compound that has gained significant attention in scientific research due to its crosslinking properties. It has been extensively used in various fields of research, including biochemistry, pharmacology, and material science. MBS has several advantages as a crosslinking agent, including its high yield, low toxicity, and ability to crosslink a wide range of polymers and proteins. However, it also has certain limitations, including its sensitivity to moisture and its tendency to yellow over time. The use of MBS in scientific research is expected to continue to grow in the future, with several potential future directions for research involving this compound.
Scientific Research Applications
MBS has been extensively used in scientific research due to its unique properties. It is commonly used as a crosslinking agent for polymers, such as polyurethane and epoxy resins. MBS has also been used as a curing agent for epoxy resins, resulting in improved mechanical properties of the cured material. Additionally, MBS has been used as a crosslinking agent for proteins, resulting in the formation of hydrogels with unique mechanical and physical properties.
properties
IUPAC Name |
4-[4-[(4-morpholin-4-ylsulfonylphenyl)methyl]phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c24-30(25,22-9-13-28-14-10-22)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)31(26,27)23-11-15-29-16-12-23/h1-8H,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZATXJJWAYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[4-(Morpholine-4-sulfonyl)phenyl]methyl}benzenesulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)
![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)
![ethyl 4-{[(4-bromo-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3445381.png)



![4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid](/img/structure/B3445408.png)

![[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid](/img/structure/B3445412.png)

![3-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3445444.png)
